4,6-Dichloro-2-iodopyrimidine
Overview
Description
4,6-Dichloro-2-iodopyrimidine is a chemical compound with the molecular formula C4HCl2IN2 . It is used as a reagent in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 4,6-Dichloro-2-iodopyrimidine involves various methods. One approach involves the use of organolithium reagents . Another method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with MeONa in MeOH . More detailed synthetic approaches can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-iodopyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4th and 6th positions with chlorine atoms and at the 2nd position with an iodine atom .Chemical Reactions Analysis
The chemical reactions involving 4,6-Dichloro-2-iodopyrimidine are diverse. For instance, it can react with N-methylpiperazine in ethanol at 70–80°C to give 2,4-bis-(4’-methylpiperazin-1’-yl)pyrimidine . More detailed chemical reactions can be found in the referenced literature .Physical And Chemical Properties Analysis
The molecular weight of 4,6-Dichloro-2-iodopyrimidine is approximately 274.875 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Regioselective Synthesis of New Pyrimidine Derivatives
- Application Summary: 4,6-Dichloro-2-iodopyrimidine is used in the regioselective synthesis of new pyrimidine derivatives. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
- Methods of Application: The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2. The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
2. Preparation of Advanced Fused Bistetrazole-Based Primary Explosives
- Application Summary: 4,6-Dichloro-2-iodopyrimidine is used in the preparation of advanced fused bistetrazole-based primary explosives. This one-step reaction includes nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .
- Methods of Application: The synthesis involves a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine .
- Results or Outcomes: Among the target compounds, organic salts exhibit higher detonation velocities (D: 8898−9077 m s−1) and lower sensitivities (IS: 16−20 J) than traditional high energy explosive RDX (D = 8795 m s−1; IS = 7.5 J) .
3. Preparation of Advanced Fused Bistetrazole-Based Primary Explosives
- Application Summary: 4,6-Dichloro-2-iodopyrimidine is used in the preparation of advanced fused bistetrazole-based primary explosives. This one-step reaction includes nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .
- Methods of Application: The synthesis involves a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine .
- Results or Outcomes: Among the target compounds, organic salts exhibit higher detonation velocities (D: 8898−9077 m s−1) and lower sensitivities (IS: 16−20 J) than traditional high energy explosive RDX (D = 8795 m s−1; IS = 7.5 J) .
4. Synthesis of Fused Pyrimidines
- Application Summary: 4,6-Dichloro-2-iodopyrimidine is used in the synthesis of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, and others .
- Methods of Application: The synthesis involves the use of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines .
- Results or Outcomes: The review summarizes the methods for the synthesis of o-aminopyrimidine aldehydes and ketones, their functionally substituted derivatives, and some of their tautomers, pyrimidinones and pyrimidinethiones .
5. Synthesis of Pyrimidines Containing Reactive Vicinally Located Functional Groups
- Application Summary: 4,6-Dichloro-2-iodopyrimidine is used in the synthesis of pyrimidines containing reactive vicinally located functional groups. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
- Methods of Application: The synthesis involves hetero-annulation reactions involving o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines .
- Results or Outcomes: The review summarizes the methods for the synthesis of o-aminopyrimidine aldehydes and ketones, their functionally substituted derivatives, and some of their tautomers, pyrimidinones and pyrimidinethiones .
6. Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents
- Application Summary: 4,6-Dichloro-2-iodopyrimidine is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
- Methods of Application: The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2. The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-dichloro-2-iodopyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-2-1-3(6)9-4(7)8-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVNHXZFDQSCRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-iodopyrimidine | |
CAS RN |
1266105-16-1 | |
Record name | 4,6-Dichloro-2-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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